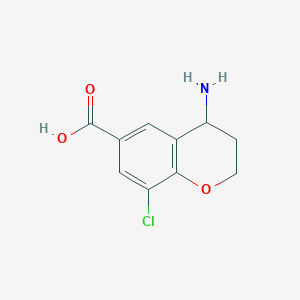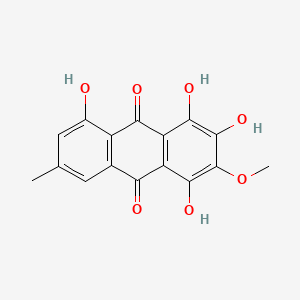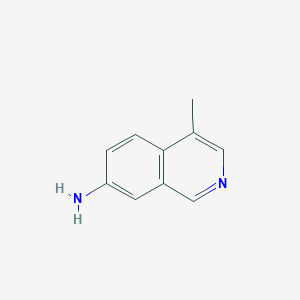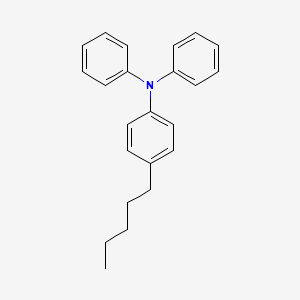
4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride is a chemical compound that belongs to the class of chromane derivatives Chromane derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring is formed through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Chlorination: The chromane derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated chromane is subjected to amination using ammonia or an amine derivative to introduce the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding reagents, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and chloro groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted chromane derivatives, quinones, and reduced forms of the compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials, dyes, and other industrial applications.
Wirkmechanismus
The mechanism of action of 4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, oxidative stress responses, and inflammatory pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-6-chlorochromane-8-carboxylic acid
- 4-Amino-8-quinoline carboxamides
- 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
Comparison: 4-Amino-8-chlorochromane-6-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10ClNO3 |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
4-amino-8-chloro-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-7-4-5(10(13)14)3-6-8(12)1-2-15-9(6)7/h3-4,8H,1-2,12H2,(H,13,14) |
InChI-Schlüssel |
ASWNMJDSHOAUIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)
![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)


![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)

![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)
![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)




